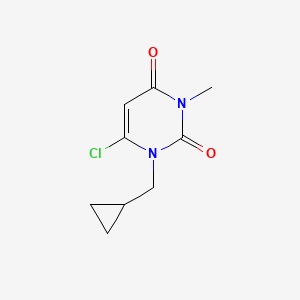

6-Chloro-1-(cyclopropylmethyl)-3-methylpyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

6-chloro-1-(cyclopropylmethyl)-3-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c1-11-8(13)4-7(10)12(9(11)14)5-6-2-3-6/h4,6H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCAXDUANVVANMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N(C1=O)CC2CC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Chloro-1-(cyclopropylmethyl)-3-methylpyrimidine-2,4(1H,3H)-dione , with the CAS number 491615-29-3, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

The molecular formula of this compound is , and it has a molecular weight of 214.65 g/mol. The compound's structure includes a pyrimidine ring substituted with a cyclopropylmethyl group and a chlorine atom at the 6-position.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁ClN₂O₂ |

| Molecular Weight | 214.65 g/mol |

| CAS Number | 491615-29-3 |

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that it may act as an inhibitor of certain bacterial enzymes, particularly those involved in lipid biosynthesis in Gram-negative bacteria. For instance, studies have shown that similar compounds can inhibit the enzyme LpxC, which is crucial for the survival of Pseudomonas aeruginosa .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of this compound suggest that it exhibits significant activity against various bacterial strains. In vitro assays have demonstrated its effectiveness against multidrug-resistant strains, making it a candidate for further development as an antibiotic agent .

Cytotoxicity and Selectivity

Studies evaluating the cytotoxic effects of this compound on mammalian cells indicate that it possesses selective toxicity towards bacterial cells while exhibiting minimal effects on human cell lines. This selectivity is crucial for developing therapeutics that minimize side effects in patients .

Study 1: Inhibition of LpxC in Pseudomonas aeruginosa

In a study published in Nature, researchers explored the structure-activity relationship (SAR) of various pyrimidine derivatives, including our compound. They found that modifications at the 6-position significantly enhanced LpxC inhibition and increased residence time on the enzyme .

Study 2: Antibacterial Efficacy

Another study focused on the antibacterial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated that it inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, suggesting its potential as a new therapeutic agent .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds, including 6-chloro-1-(cyclopropylmethyl)-3-methylpyrimidine-2,4(1H,3H)-dione, exhibit significant anticancer properties. A study highlighted the potential of pyrimidine derivatives in targeting cancer cell proliferation and inducing apoptosis. The structure-activity relationship (SAR) of these compounds suggests that modifications can enhance their efficacy against various cancer types .

NAPE-PLD Inhibition

The compound has been investigated as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids. A specific derivative, identified as LEI-401, demonstrated potent inhibition of NAPE-PLD activity, leading to modulation of emotional behaviors in animal models. This suggests a potential application in treating mood disorders and anxiety .

Agricultural Applications

Pyrimidine derivatives have also been explored for their utility in agriculture as pest control agents. Compounds structurally related to this compound have shown effectiveness against agricultural pests, indicating their potential as environmentally friendly alternatives to conventional pesticides .

Table 1: Summary of Research Findings

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key analogs are compared based on substituent variations (Table 1):

Table 1: Structural Comparison of Pyrimidine-2,4-dione Derivatives

*Estimated based on molecular formula. †Calculated from NMR data .

Physicochemical and Reactivity Differences

- Reactivity: Chlorine at position 6 facilitates nucleophilic displacement reactions. For example, in Patent 9,585,883, a 6-chloro precursor reacted with (S)-α-ethylbenzylamine to form an amino derivative . The cyclopropylmethyl group may sterically hinder such reactions compared to smaller substituents.

- Thermal Stability : Cyclopropyl rings are prone to ring-opening under acidic conditions, which could affect the compound’s stability compared to benzyl-protected analogs (e.g., compounds 4–6 in Molecules 2011) .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 6-Chloro-1-(cyclopropylmethyl)-3-methylpyrimidine-2,4(1H,3H)-dione typically proceeds through the following key stages:

- Preparation of the uracil core with appropriate substitutions (3-methyl and 6-chloro groups).

- Introduction of the cyclopropylmethyl substituent at the N-1 position.

- Chlorination at the 6-position of the pyrimidine ring.

These steps are often executed sequentially or in tandem, depending on the precursor availability and reaction conditions.

Preparation of the 6-Chloro-3-methylpyrimidine-2,4-dione Core

The 6-chloro-3-methyluracil (6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione) serves as the key intermediate for further alkylation. Its synthesis involves:

Chlorination of 3-methyluracil (thymine):

Reacting thymine with phosphorus oxyhalides (e.g., phosphorus oxybromide, POBr3) in acetonitrile at low temperature (0°C) with potassium carbonate as a base, followed by heating to 80°C for several days, yields 4,6-dibromo-5-methylpyrimidine intermediates. These can be subsequently converted to 6-chloro derivatives by halogen exchange or selective substitution reactions.Alkylation of uracil nitrogen:

The N-1 position is alkylated using cyclopropylmethylamine derivatives or via urea intermediates. For example, methylcyclopropylamine hydrochloride reacts with potassium cyanate in aqueous media to form 1-(cyclopropylmethyl)urea, which then condenses with 2-cyanoacetic acid in acetic anhydride to yield cyanoacetylureas. These intermediates cyclize under basic conditions (10% NaOH in ethanol/water at 95°C) to afford the 1-N-alkyl-6-aminouracils, which can be further modified to the chloro derivatives.

Specific Preparation of this compound

A representative preparation method reported involves:

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1. Formation of 1-(cyclopropylmethyl)urea | Methylcyclopropylamine hydrochloride + KOCN in aqueous media | 76% | Formation of urea intermediate |

| 2. Condensation with 2-cyanoacetic acid | Cyanoacetic acid + urea intermediate in acetic anhydride at 77°C | 56% | Produces cyanoacetylurea |

| 3. Cyclization to 1-N-alkyl-6-aminouracil | 10% NaOH in ethanol/water at 95°C | 36% | Acidification yields 1-(cyclopropylmethyl)-6-aminouracil |

| 4. Chlorination at 6-position | Phosphorus oxyhalide reagents (e.g., POBr3) under controlled temperature | Variable | Converts 6-amino to 6-chloro derivative |

This sequence yields the target compound with moderate overall yield, emphasizing the importance of controlling reaction conditions to optimize each step.

Alternative and Supporting Methods

Pyrimidine ring functionalization:

Direct chlorination of the pyrimidine ring can be achieved by treatment with phosphorus oxychloride or oxybromide, often in the presence of bases like potassium carbonate, under inert atmosphere and elevated temperatures.Alkylation via nucleophilic substitution:

Alkylation at the N-1 position may also be performed by nucleophilic substitution using alkyl halides (e.g., cyclopropylmethyl bromide) on the uracil nitrogen under basic conditions, although this method requires careful control to avoid over-alkylation or side reactions.

Summary Table of Key Preparation Parameters

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Chloro-1-(cyclopropylmethyl)-3-methylpyrimidine-2,4(1H,3H)-dione, and how can purity be optimized?

- Methodology : The compound is typically synthesized via alkylation of a pyrimidine-dione precursor. For example, reacting 6-chloro-3-methyluracil with cyclopropylmethyl halides (e.g., bromide or iodide) in polar aprotic solvents like dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate). Reaction optimization involves reflux conditions and purification via recrystallization or column chromatography .

- Purity Optimization : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm structural integrity. Recrystallization in solvent systems like ethanol or acetonitrile enhances purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Key Techniques :

- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., cyclopropylmethyl and methyl groups) .

- FT-IR : Identifies functional groups like C=O and C-Cl stretches .

- HRMS : Validates molecular weight and isotopic patterns .

Q. How does the cyclopropylmethyl substituent influence the compound’s reactivity in alkylation or substitution reactions?

- Steric and Electronic Effects : The cyclopropylmethyl group introduces steric hindrance, limiting nucleophilic attack at the pyrimidine ring. Its electron-donating nature via hyperconjugation may stabilize intermediates during reactions like N-alkylation or halogen displacement .

- Experimental Insight : Substituents at the 1-position (e.g., cyclopropylmethyl vs. isobutyl) alter reaction kinetics, as observed in analogous pyrimidine-dione derivatives .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be applied to predict the physicochemical properties of this compound?

- Methodology :

- Frontier Molecular Orbitals (FMOs) : DFT calculates HOMO-LUMO gaps to predict reactivity and charge transfer properties. For example, a small gap suggests higher electrophilicity .

- Molecular Electrostatic Potential (MEP) : Maps electron-rich/poor regions, guiding predictions of hydrogen bonding or π-π stacking interactions .

Q. What crystallographic methods are used to determine the molecular conformation, and what insights do they provide?

- Technique : Single-crystal X-ray diffraction at low temperatures (e.g., 100 K) resolves bond lengths, angles, and packing arrangements.

- Key Findings :

- The cyclopropylmethyl group adopts a chair-like conformation, minimizing steric clash with the pyrimidine ring.

- Intermolecular hydrogen bonds (e.g., N-H···O) stabilize the crystal lattice, influencing solubility and stability .

Q. What are the potential mechanisms by which structural analogs of this compound inhibit specific enzymes, such as eEF-2K or PDI?

- Case Studies :

- eEF-2K Inhibition : Pyrimidine-dione analogs with bulky N1 substituents (e.g., cyclopropylmethyl) bind to the ATP-binding pocket of eukaryotic elongation factor-2 kinase (eEF-2K), disrupting substrate phosphorylation .

- PDI Inhibition : Thieno-pyrimidine-diones inhibit protein disulfide isomerase (PDI) by covalent modification of cysteine residues, as shown in glioblastoma models .

- Hypothesis : The chloro and methyl groups in the target compound may enhance electrophilicity, enabling similar covalent interactions with enzyme active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.